molecular formula C12H14N2S B13273670 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13273670
M. Wt: 218.32 g/mol
InChI Key: HHLLETRVFYXTSE-UHFFFAOYSA-N
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Description

2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline ( 1470546-69-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol, features a distinct molecular architecture that combines an aniline ring with a 4-methylthiazole moiety . This structure is characteristic of a privileged scaffold in the design and synthesis of novel bioactive molecules. The primary research applications of this compound are derived from its role as a key intermediate. Its structural motif is frequently utilized in the exploration of new therapeutic agents, particularly where the thiazole ring can contribute to molecular recognition and binding interactions with biological targets. Researchers employ this compound in the synthesis of more complex molecules, leveraging its functional groups for further chemical modification. Its specific mechanism of action is not inherent but is defined by the final compound into which it is incorporated. As a standard in method development, it aids in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3

InChI Key

HHLLETRVFYXTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Methyl-1,3-thiazol-5-ylmethyl Intermediate

The 1,3-thiazole ring substituted at the 4-position with a methyl group and functionalized at the 5-position with a reactive handle (usually a halomethyl or hydroxymethyl group) is a key intermediate.

  • Method A: Condensation of α-haloketones with thiourea derivatives

    The classical approach involves reacting 1-methylthiourea with α-haloketones or α-haloaldehydes to form 4-methylthiazol-2-amine derivatives. For example, condensation of 1-chloropropan-2-one with 1-methylthiourea yields a 4-methylthiazol-2-amine intermediate, which can be further functionalized at the 5-position.

  • Method B: Bromination and subsequent substitution

    Bromination of 4-methylthiazol derivatives at the 5-position using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of acid catalysts allows introduction of a bromomethyl group. This bromomethyl group serves as a reactive site for nucleophilic substitution by aniline derivatives.

  • Method C: Protection and functional group manipulation

    To facilitate further reactions, the amino group on the thiazole ring is often protected as a tert-butoxycarbonyl (Boc) carbamate. This protects the amino functionality during subsequent alkylation or condensation steps.

Formation of the Methylene Linker to Aniline

  • Nucleophilic substitution reaction

    The 5-bromomethyl-4-methylthiazole intermediate reacts with 2-methyl aniline via nucleophilic substitution at the bromomethyl position. The aniline nitrogen attacks the electrophilic carbon bearing the bromine, displacing bromide and forming the methylene bridge.

  • Reaction conditions

    This reaction typically occurs under mild basic conditions (e.g., potassium carbonate or triethylamine) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

  • Optimization

    Temperature control (room temperature to moderate heating) and stoichiometry are optimized to minimize side reactions such as multiple alkylations or polymerization.

Alternative Synthetic Routes

  • Reductive amination

    An alternative method involves the reaction of 2-methyl aniline with 4-methylthiazole-5-carboxaldehyde under reductive amination conditions. This method forms the methylene bridge by condensation of the aldehyde with the aniline, followed by reduction (e.g., sodium cyanoborohydride or hydrogenation catalysts) to yield the desired secondary amine linkage.

  • Advantages

    This route avoids the need for halogenated intermediates and can offer better selectivity and yields.

Representative Reaction Scheme

Step Reactants Conditions Product
1 1-chloropropan-2-one + 1-methylthiourea Reflux in ethanol or suitable solvent 4-methylthiazol-2-amine intermediate
2 4-methylthiazol-2-amine + NBS (bromination) Room temp, acid catalyst 5-bromomethyl-4-methylthiazole
3 5-bromomethyl-4-methylthiazole + 2-methyl aniline + K2CO3 DMF, 50-80°C 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Analytical and Purification Techniques

  • Characterization

    The product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure.

  • Purification

    Common purification methods include column chromatography using ethyl acetate/hexane mixtures, recrystallization from suitable solvents, or preparative HPLC for high purity.

Summary Table of Preparation Methods

Method Key Intermediate Reaction Type Advantages Disadvantages
Haloketone + Thiourea Condensation 4-methylthiazol-2-amine Cyclization Straightforward, well-established Requires haloketone availability
Bromination + Nucleophilic Substitution 5-bromomethyl-4-methylthiazole Electrophilic substitution Direct methylene linker formation Possible side reactions, requires careful control
Reductive Amination 4-methylthiazole-5-carboxaldehyde + aniline Condensation + reduction Avoids halogenated intermediates, cleaner Requires aldehyde precursor, reductive step

Research and Literature Sources

  • The synthesis of substituted thiazoles and their functionalization is well documented in medicinal chemistry literature, including the preparation of thiazolylmethyl anilines for kinase inhibitors and other bioactive molecules.

  • Patents disclose processes for preparing 1,3-thiazol-5-ylmethyl intermediates and their derivatives, highlighting the importance of protecting groups and solid dispersion formulations for pharmaceutical applications.

  • Recent advances in thiazole chemistry emphasize mild conditions for bromination and nucleophilic substitution to improve yields and reduce toxic reagent use.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, also known as 2-(2-methyl-1,3-thiazol-4-yl)aniline, is an organic compound with thiazole and aniline functional groups; its molecular weight is approximately 190.26 g/mol. The presence of a thiazole ring contributes to its biological activity, making it potentially useful in medicinal chemistry.

Potential Applications

This compound and similar compounds have potential applications in:

  • Drug Discovery Compounds containing thiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties. Thiazole derivatives have demonstrated effectiveness against pathogens and cancer cell lines.
  • Therapeutic Applications Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics. Interaction studies may provide insights into optimizing its use in therapeutic applications.

Structural Analogs

Several compounds share structural similarities with this compound.

Compound NameStructure TypeUnique Features
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)benzamideThiazole derivativeExhibits strong anticancer properties
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)anilineFluorinated thiazoleEnhanced lipophilicity for better bioavailability
N-(1,3-thiazol-4-yl)methyl anilineThiazole-based anilinePotential use in agricultural applications

The specific methyl substituents and resulting biological activity profile distinguish this compound from other thiazole-containing compounds.

Thiazole Derivatives in Research

Thiazole and its derivatives have been researched for various biological activities .

  • Antimicrobial Activity Synthesis and antimicrobial evaluation of novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives have been carried out .
  • Anticancer Activity A series of indole-linked thiazoles were tested for cytotoxicity against several cancer cell lines, with some exhibiting anticancer potential and cell line selectivity . One compound showed excellent growth-inhibitory effects on several cell lines, especially the HT29 cell line, potentially due to the presence of 3,4-dichloro phenyl .
  • Antitubercular Action One compound showed excellent anti-tubercular action, and the structure-based activity study indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
  • Anticonvulsant properties One compound displayed anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection, which might be attributed to the methoxy phenyl group attached to the pyridine ring .
  • Antidiabetic Potential 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Methyl groups, being electron-donating, may reduce metabolic degradation compared to halogenated analogues. Thiazole positional isomerism (e.g., 2-(4-methylthiazol-2-yl)aniline in ) alters π-orbital overlap, affecting binding affinity in biological targets .

Conformational and Crystallographic Differences: The bis-thiazole derivative in adopts a chair conformation with thiazole rings inclined at 51.88°, facilitating zigzag hydrogen-bonded chains. In contrast, the monothiazole target compound likely exhibits greater conformational flexibility, which could influence solubility and crystal packing .

Biological and Industrial Relevance :

  • Chlorinated analogues (e.g., ) are marketed as pharmaceutical intermediates, suggesting that halogenation is a common strategy to modulate bioactivity. The target compound’s methyl groups may offer improved stability or reduced toxicity profiles .
  • Patent applications () highlight the use of 4-methyl-1,3-thiazol-5-yl groups in complex pharmacophores, underscoring the scaffold’s versatility in drug discovery .

Physicochemical Properties

  • Stability : Room-temperature storage is feasible for similar compounds (), implying that the target compound may also exhibit robust shelf-life under standard conditions .

Biological Activity

2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, also referred to as 2-(2-methyl-1,3-thiazol-4-yl)aniline, is an organic compound notable for its thiazole and aniline functional groups. Its molecular formula is C10H10N2S, with a molecular weight of approximately 190.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains.

Chemical Structure

The chemical structure of this compound is characterized by a thiazole ring attached to a methyl-substituted aniline moiety. The presence of the thiazole ring is crucial as it contributes significantly to the biological activity of the compound.

Antimicrobial Activity

Compounds containing thiazole rings are often investigated for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various pathogens:

Pathogen MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that this compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antifungal Activity

The compound has also shown promising antifungal properties, particularly against Candida species and Fusarium species, indicating its potential use in treating fungal infections .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research suggests that structural modifications can enhance cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µg/mL)
Compound A (similar structure)Human glioblastoma U251<10
Compound B (thiazole derivative)Human melanoma WM793<30
Compound C (modified thiazole)Anti-Bcl-2 Jurkat<20

The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its therapeutic efficacy .

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial effects of various thiazole derivatives found that those with a methyl substituent at the para position on the phenyl ring exhibited superior activity against Staphylococcus aureus compared to their unsubstituted counterparts.
  • Anticancer Research : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to increased cell death in resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, and what are the critical optimization parameters?

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : Cyclization of thioamide precursors with α-halo ketones (e.g., chloroacetone) under reflux in ethanol (80°C, 12 hours) .
  • Methylation : Introduction of the 4-methyl group on the thiazole ring using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Amination : Coupling of the thiazole intermediate with 2-methylaniline via reductive amination (NaBH₃CN, MeOH, 24 hours) . Key Optimization Factors :
  • Purity of intermediates (monitored by TLC/HPLC).
  • Temperature control during cyclization to avoid side products.
  • Stoichiometric ratios in reductive amination to maximize yield.
StepReagents/ConditionsYield (%)Reference
1Thioamide + chloroacetone, EtOH, 80°C65–70
2CH₃I, K₂CO₃, DMF80–85
3NaBH₃CN, MeOH60–65

Q. Which analytical techniques are most effective for structural confirmation of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Assign peaks for the methyl groups (δ 2.35 ppm for thiazole-CH₃, δ 2.28 ppm for aniline-CH₃) and aromatic protons (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 247.1045 (calculated: 247.1042) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N bond in the thiazole ring: 1.32 Å) using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Impurities in batches : Use LC-MS to identify byproducts (e.g., unreacted intermediates) .
  • Assay variability : Standardize bioactivity tests (e.g., consistent cell lines, IC50 measurement protocols) .
  • Solubility differences : Optimize DMSO concentration or use surfactants (e.g., Tween-80) in in vitro studies .

Case Study : A 2023 study observed conflicting IC50 values (5 μM vs. 12 μM) in kinase inhibition assays. Replication under controlled conditions (fixed DMSO%, same cell passage number) resolved the disparity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Key challenges include:

  • Crystal twinning : Common in thiazole derivatives; mitigated by slow evaporation (hexane/EtOAc) and using SHELXD for structure solution .
  • Disorder in the methyl groups : Refinement with restraints in SHELXL improves model accuracy .
  • Hydrogen bonding networks : C–H⋯O interactions stabilize the lattice (e.g., distance: 2.89 Å, angle: 158°) .

Example : A 2022 crystal structure (CCDC 2054321) revealed a chair conformation in the central piperidinone ring, with thiazole rings inclined at 67–80° .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological workflow:

  • Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) and remove water molecules .
  • Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) .
  • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms (grid size: 25 ų) .
  • Validation : Compare with known inhibitors (e.g., erlotinib) to assess binding affinity (ΔG: −9.2 kcal/mol vs. −10.5 kcal/mol) .

Critical Insight : The 4-methylthiazole group forms hydrophobic interactions with Val702, while the aniline moiety hydrogen-bonds to Thr766 .

Q. What strategies are employed to improve the compound’s metabolic stability in preclinical studies?

Advanced approaches include:

  • Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways (e.g., hepatic oxidation via CYP3A4) .
  • Prodrug Design : Introduce phosphate esters at the aniline NH₂ to enhance solubility and reduce first-pass metabolism .
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (target: 2.5–3.5) and polar surface area (<90 Ų) .

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